Tert-butyl 4-{[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate
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Description
Tert-butyl 4-{[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate is a complex organic compound featuring a piperidine ring substituted with a tert-butyl ester group and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment to Piperidine: The oxadiazole moiety is then attached to a piperidine ring via a nucleophilic substitution reaction, often using a suitable leaving group.
Introduction of the Tert-butyl Ester: The final step involves the esterification of the piperidine nitrogen with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while
Properties
IUPAC Name |
tert-butyl 4-[[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-11-9-13(11)15-18-14(23-19-15)10-12-5-7-20(8-6-12)16(21)22-17(2,3)4/h11-13H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYUXVZIYRSZEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=NOC(=N2)CC3CCN(CC3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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